molecular formula C21H25ClFN3O4 B570713 rac cis-Moxifloxacin-d4 Hydrochloride (Major) CAS No. 1217802-65-7

rac cis-Moxifloxacin-d4 Hydrochloride (Major)

货号: B570713
CAS 编号: 1217802-65-7
分子量: 441.921
InChI 键: IDIIJJHBXUESQI-RPKOYQESSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac cis-Moxifloxacin-d4 Hydrochloride (Major): is a labeled fluorinated quinolone antibacterial compound. It is a stable isotope-labeled version of Moxifloxacin Hydrochloride, which is widely used in research for its antibacterial properties. The compound has a molecular formula of C21H21D4ClFN3O4 and a molecular weight of 441.92 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Moxifloxacin molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the deuteration process .

Industrial Production Methods: Industrial production of rac cis-Moxifloxacin-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure consistency and reproducibility, meeting the stringent quality standards required for pharmaceutical research .

化学反应分析

Types of Reactions: rac cis-Moxifloxacin-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups .

科学研究应用

Analytical Chemistry

  • Reference Standard : rac cis-Moxifloxacin-d4 Hydrochloride is utilized as a reference standard in analytical chemistry. It aids in the quantification and identification of Moxifloxacin in various biological and environmental samples, ensuring accuracy in analytical methods.

Pharmacokinetics and Metabolism Studies

  • Metabolic Tracking : The incorporation of deuterium enhances the stability of the compound, allowing it to be used as a tracer in metabolic studies. This facilitates precise tracking of drug metabolism and pharmacokinetics, providing insights into how Moxifloxacin is processed in the body .

Antibacterial Research

  • Mechanism Investigation : The compound is instrumental in studying the mechanisms of bacterial resistance and the development of new antibacterial agents. Its ability to inhibit topoisomerase II (DNA gyrase) and topoisomerase IV is crucial for understanding how fluoroquinolones function against bacterial infections.

Quality Control in Pharmaceutical Industry

  • Validation of Analytical Methods : In pharmaceutical manufacturing, rac cis-Moxifloxacin-d4 Hydrochloride is used for quality control purposes, ensuring that analytical methods are validated for the detection of Moxifloxacin in drug formulations.

Comparative Studies

CompoundMechanism of ActionUnique Features
rac cis-Moxifloxacin-d4 HydrochlorideInhibits DNA gyrase and topoisomerase IVDeuterium labeling enhances stability and tracking
Moxifloxacin HydrochlorideSimilar mechanism as aboveNon-deuterated version
LevofloxacinInhibits DNA gyraseUsed primarily for respiratory infections
CiprofloxacinBroad-spectrum antibacterial activityEffective against Gram-negative bacteria

Tuberculosis Treatment

Recent studies have highlighted the role of Moxifloxacin in treating multidrug-resistant tuberculosis (MDR-TB). While rac cis-Moxifloxacin-d4 Hydrochloride has not been directly tested in clinical settings, its parent compound's efficacy suggests potential applications in developing treatment regimens for resistant strains . The pharmacokinetic variability observed with Moxifloxacin indicates that rac cis-Moxifloxacin-d4 could provide more consistent drug exposure profiles due to its isotopic labeling.

Drug Interaction Studies

Research indicates that Moxifloxacin can interact with other drugs, affecting its plasma concentration levels. Higher doses may be necessary to achieve therapeutic levels when combined with rifamycins, which could also be investigated using rac cis-Moxifloxacin-d4 Hydrochloride to better understand these interactions without confounding factors from non-deuterated forms .

作用机制

The antibacterial action of rac cis-Moxifloxacin-d4 Hydrochloride is similar to that of Moxifloxacin. It inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

相似化合物的比较

Uniqueness: rac cis-Moxifloxacin-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic and pharmacodynamic research .

生物活性

rac cis-Moxifloxacin-d4 Hydrochloride is a labeled fluorinated quinolone antibacterial compound, primarily used in research settings to study the biological activity of moxifloxacin and its metabolites. It possesses a unique isotopic labeling that allows for tracking and quantifying the compound's behavior in biological systems. This article delves into its biological activity, focusing on its antibacterial properties, pharmacokinetics, and relevant case studies.

  • CAS Number : 1217802-65-7
  • Molecular Formula : C21_{21}H21_{21}D4_{4}ClFN3_{3}O4_{4}
  • Molecular Weight : 405.46 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

Antibacterial Efficacy

Moxifloxacin, including its isotopically labeled form, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1:

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1
Pseudomonas aeruginosa2
Klebsiella pneumoniae0.5

Pharmacokinetics

The pharmacokinetic profile of rac cis-Moxifloxacin-d4 Hydrochloride has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues; high penetration into lung tissues.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as unchanged drug and metabolites.

Study on Efficacy Against Resistant Strains

A clinical study evaluated the efficacy of moxifloxacin against various resistant strains of bacteria. The results indicated that rac cis-Moxifloxacin-d4 Hydrochloride maintained effectiveness against strains resistant to other antibiotics, showcasing its potential as a treatment option in antibiotic-resistant infections.

  • Study Design : Multi-center clinical trial involving patients with complicated urinary tract infections.
  • Results : Moxifloxacin demonstrated a clinical cure rate of 85% against resistant strains compared to 60% for other antibiotics.

Safety Profile

A pooled analysis from multiple studies assessed the safety profile of moxifloxacin. Adverse effects were generally mild but included:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Central nervous system effects (dizziness)
  • Rare instances of tendon rupture

属性

CAS 编号

1217802-65-7

分子式

C21H25ClFN3O4

分子量

441.921

IUPAC 名称

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2;

InChI 键

IDIIJJHBXUESQI-RPKOYQESSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

同义词

rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride;  BAY-12-8039-d4;  Actira-d4;  Avalox-d4;  Proflox-d4

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
Reactant of Route 2
Reactant of Route 2
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
Reactant of Route 3
Reactant of Route 3
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
Reactant of Route 4
Reactant of Route 4
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
Reactant of Route 5
Reactant of Route 5
rac cis-Moxifloxacin-d4 Hydrochloride (Major)
Reactant of Route 6
rac cis-Moxifloxacin-d4 Hydrochloride (Major)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。